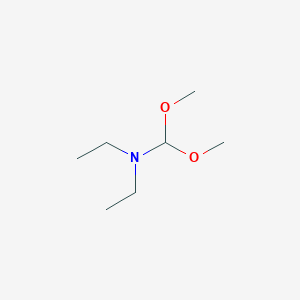
1-(4-Methylphenoxy)propan-2-amine
Descripción general
Descripción
“1-(4-Methylphenoxy)propan-2-amine” is an organic compound that belongs to the class of phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring . The molecular formula of this compound is C10H15NO .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been achieved using transaminase-mediated reactions . After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H15NO/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3 . The molecular weight of this compound is 165.24 .Physical and Chemical Properties Analysis
The physical and chemical properties of amines can vary widely. For instance, the boiling point of methylamine, a simple primary amine, is -6.3°C . The boiling point of propan-2-amine, another simple amine, is 30.9±8.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Molecular Structure Characterization
Research on compounds similar to 1-(4-Methylphenoxy)propan-2-amine includes studies on their molecular structures through techniques such as X-ray diffraction and computational studies. For instance, the structural analysis of cathinones, which are structurally related, provides insights into their chemical behavior and properties (Nycz et al., 2011).
Corrosion Inhibition
Amine derivatives, including those structurally akin to this compound, have been studied for their corrosion inhibition capabilities on metals in aggressive environments. The synthesis and characterization of such compounds reveal their potential as protective agents for materials, especially in acidic conditions (Boughoues et al., 2020).
Catalysis and Chemical Synthesis
In catalysis, derivatives of this compound have been explored for their roles in facilitating chemical reactions. This includes their use in synthesizing other chemical compounds through methods such as alkylation reactions facilitated by iron(III) amine-bis(phenolate) complexes, indicating the versatility of these compounds in organic synthesis (Qian et al., 2011).
Antimicrobial Applications
Aminomethoxy derivatives of this compound have been investigated for their antimicrobial properties, particularly as additives for lubricating oils. These studies show the potential for these compounds to inhibit microbial growth, further extending their applicability beyond chemical synthesis to industrial applications (Mammadbayli et al., 2018).
Photocatalysis
Graphene-based catalysts incorporating derivatives of this compound have been explored for their photocatalytic properties, particularly in the reduction of nitro compounds to amines. This research highlights the integration of such compounds with nanomaterials for environmental remediation and synthesis of valuable chemical products (Nasrollahzadeh et al., 2020).
Safety and Hazards
The safety data sheet for “1-(4-Methylphenoxy)propan-2-amine” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335, which suggest that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
The primary targets of 1-(4-Methylphenoxy)propan-2-amine are the Sodium-dependent dopamine transporter and the Sodium-dependent serotonin transporter . These transporters play a crucial role in the reuptake of dopamine and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the signal of the neurotransmitter.
Mode of Action
This compound acts as an inhibitor of these transporters . By binding to these transporters, it prevents the reuptake of dopamine and serotonin, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged signal transmission and enhanced dopaminergic and serotonergic effects .
Biochemical Pathways
The inhibition of the dopamine and serotonin transporters affects several biochemical pathways. For instance, it can lead to the activation of the adenylate cyclase pathway and increase the level of cyclic adenosine monophosphate (cAMP), a key secondary messenger in cells . This can further affect various downstream signaling pathways and cellular processes.
Result of Action
The increased concentration of dopamine and serotonin in the synaptic cleft due to the action of this compound can lead to enhanced dopaminergic and serotonergic signaling. This can result in various physiological effects, depending on the specific neuronal pathways involved .
Análisis Bioquímico
Biochemical Properties
1-(4-Methylphenoxy)propan-2-amine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of enantiopure drug-like compounds, highlighting the importance of this compound in pharmaceutical applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to improve cognitive function in multiple sclerosis patients by interacting with specific cellular pathways . Additionally, it affects the activity of neurotransmitters, which play a crucial role in cell signaling and communication.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses . The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, highlighting the need for careful monitoring in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cognitive function and enhanced cellular activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, leading to the formation of metabolites. Phase II reactions involve the conjugation of the compound with endogenous molecules, increasing its hydrophilicity and facilitating its excretion from the body. The compound’s interaction with cytochrome P450 enzymes is particularly important for its metabolism and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity. Studying the subcellular localization of this compound provides valuable insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(4-methylphenoxy)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSQZYUYDAEOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510502 | |
| Record name | 1-(4-Methylphenoxy)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61711-87-3 | |
| Record name | 1-(4-Methylphenoxy)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)
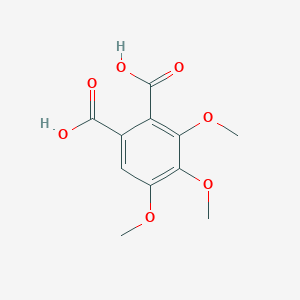
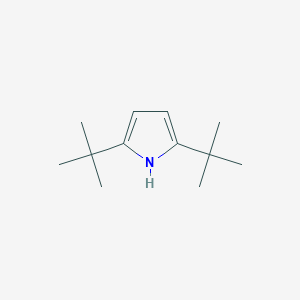

![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)

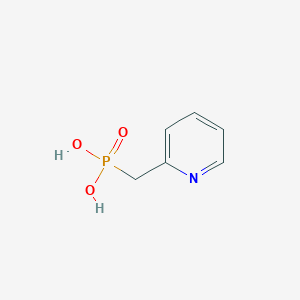
![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)

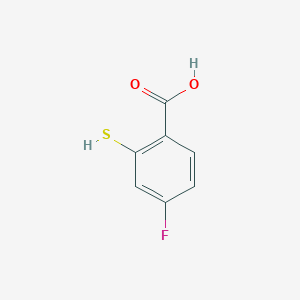

![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)
